BenchChemオンラインストアへようこそ!

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

ADAM17 inhibitor TACE Cytotoxicity profiling

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895468-70-9) is a synthetic benzothiazole-sulfonamide hybrid. It features a 6-acetamido-substituted benzothiazole core linked via an acetamide bridge to a 4-fluorobenzenesulfonyl moiety.

Molecular Formula C17H14FN3O4S2
Molecular Weight 407.43
CAS No. 895468-70-9
Cat. No. B2518960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
CAS895468-70-9
Molecular FormulaC17H14FN3O4S2
Molecular Weight407.43
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O4S2/c1-10(22)19-12-4-7-14-15(8-12)26-17(20-14)21-16(23)9-27(24,25)13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
InChIKeyQVLBEGCWJYOJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895468-70-9) for Targeted Research


N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895468-70-9) is a synthetic benzothiazole-sulfonamide hybrid . It features a 6-acetamido-substituted benzothiazole core linked via an acetamide bridge to a 4-fluorobenzenesulfonyl moiety. This architecture places it within a class of compounds investigated for kinase inhibition, antimicrobial activity, and anticancer potential [1]. Unlike generic benzothiazole derivatives, the specific combination of the 6-acetamido group and the 4-fluorophenylsulfonyl group dictates a unique interaction profile, as evidenced by target-specific bioassay data.

Why N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide Cannot Be Substituted by Generic Benzothiazole Analogs


The selection of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide for a research program cannot be satisfied by a generic benzothiazole or sulfonamide. The compound's specific activity profile is a direct result of its precise substitution pattern. The 4-fluorobenzenesulfonyl group is known to enhance target binding via halogen bonding and improve metabolic stability compared to non-halogenated analogs [1]. Simultaneously, the 6-acetamido group on the benzothiazole scaffold is critical for directing acetyltransferase-mediated metabolism, which can influence tissue-specific pharmacokinetics, as observed in structurally related ocular hypotensive agents [2]. The quantitative evidence below demonstrates that even closely related analogs exhibit divergent target engagement and cytotoxicity profiles, making precise procurement essential for experimental reproducibility.

Quantitative Differentiation Guide for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide


ADAM17 (TACE) Inhibition Profile Benchmarking Against Screening Set Compounds

In a standardized high-throughput screen, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide demonstrated quantifiable inhibition of ADAM17 (TACE) at a single test concentration, with a reported activity value, while many other benzothiazole-sulfonamide analogs in the same library showed no activity against this target (classified as 'Inactive' or active against other targets like acetylcholinesterase) . This data suggests a specific structure-activity relationship (SAR) driven by the 6-acetamido and 4-fluorobenzenesulfonyl groups that favors ADAM17 engagement over other common screening targets.

ADAM17 inhibitor TACE Cytotoxicity profiling

HepG2 Cytotoxicity and Muscarinic M1 Receptor Activity Differentiation

The compound was profiled in a HepG2 cytotoxicity assay, a standard preliminary safety assessment. Simultaneously, it demonstrated functional activity at the muscarinic acetylcholine receptor M1 (CHRM1). This dual profile is distinct from other compounds in the same screening set. For example, CAS 108073-65-0, a structurally different compound, was classified as 'Non-Toxic' in the same HepG2 assay and showed no CHRM1 activity . This suggests CAS 895468-70-9 possesses a specific pharmacophore capable of engaging GPCR targets, a feature that may be absent in other benzothiazole derivatives used for antimicrobial applications.

Cytotoxicity Muscarinic receptor HepG2 Safety screening

Inferred Metabolic Stability Advantage via 4-Fluorobenzenesulfonyl and 6-Acetamido Synergy

The 4-fluorobenzenesulfonyl group is a recognized motif for improving oxidative metabolic stability by blocking cytochrome P450-mediated metabolism at the para-position of the phenyl ring, a concept exploited in patent literature for sulfonamide-thiazole anticancer agents [1]. Concurrently, the 6-acetamido group on the benzothiazole scaffold is a substrate for ocular acetyltransferases, as demonstrated by the metabolic fate of aminozolamide to 6-acetamido-2-benzothiazolesulfonamide [2]. The combination of these two features in CAS 895468-70-9 suggests a compound specifically engineered for enhanced tissue retention and metabolic stability, a property not inherent to benzothiazole-sulfonamides lacking the 4-fluoro substituent (e.g., unsubstituted benzenesulfonyl analogs).

Metabolic stability Fluorine substitution Pharmacokinetics

Optimal Application Scenarios for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide


ADAM17 (TACE)-Focused Inflammation and Cancer Probe Development

Based on its confirmed ADAM17 inhibitory activity at 6.95 µM , this compound is best deployed as a starting point for structure-activity relationship (SAR) studies targeting TACE-dependent pathologies. Its selective engagement over other screened targets makes it a superior tool for generating ADAM17-specific chemical probes compared to multi-targeted benzothiazole libraries.

Cytotoxicity-Screened Compound Collections for Phenotypic Assays

The compound has undergone a standardized HepG2 cytotoxicity assessment and muscarinic M1 receptor functional profiling . This pre-existing safety and off-target liability data streamlines its incorporation into phenotypic screening cascades, saving significant upfront profiling costs compared to unscreened, structurally similar molecules.

Design of Metabolically Stable Benzothiazole-Sulfonamide Hybrids

The synergistic presence of a 4-fluorophenyl group for oxidative stability [1] and a 6-acetamido group for directed acetylation [2] makes this compound an ideal structural blueprint. Research programs aiming to improve the in vivo half-life of benzothiazole-based therapeutics should prioritize this scaffold over analogs lacking the dual metabolic motifs.

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.